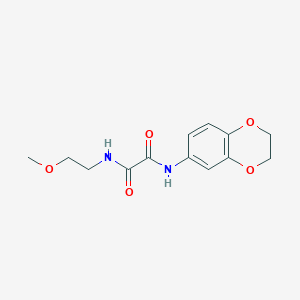
(E)-2-cyano-N-(1,3-thiazol-2-yl)-3-(2,4,5-trimethylphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-cyano-N-(1,3-thiazol-2-yl)-3-(2,4,5-trimethylphenyl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AZD5363 and belongs to the class of protein kinase inhibitors.
Wissenschaftliche Forschungsanwendungen
(E)-2-cyano-N-(1,3-thiazol-2-yl)-3-(2,4,5-trimethylphenyl)prop-2-enamide has been extensively studied for its potential applications in cancer treatment, diabetes, and neurological disorders. In cancer treatment, this compound has been shown to inhibit the activity of AKT, a protein kinase that is overexpressed in many cancers. This inhibition leads to the suppression of tumor growth and proliferation. In diabetes, this compound has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation.
Wirkmechanismus
The mechanism of action of (E)-2-cyano-N-(1,3-thiazol-2-yl)-3-(2,4,5-trimethylphenyl)prop-2-enamide involves the inhibition of AKT, a protein kinase that plays a crucial role in cell survival, proliferation, and metabolism. AKT is overexpressed in many cancers and contributes to tumor growth and proliferation. Inhibition of AKT by this compound leads to the suppression of tumor growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits the activity of AKT, leading to the suppression of tumor growth and proliferation. In skeletal muscle cells, this compound improves insulin sensitivity and glucose uptake, leading to improved glucose metabolism. In neurological disorders, this compound improves cognitive function and reduces neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-2-cyano-N-(1,3-thiazol-2-yl)-3-(2,4,5-trimethylphenyl)prop-2-enamide has several advantages for lab experiments. This compound is highly selective for AKT and does not inhibit other protein kinases. This selectivity reduces the risk of off-target effects and improves the accuracy of the results. However, this compound has some limitations as well. The low yield of the synthesis method makes it difficult to obtain large quantities of the compound. Additionally, the compound has poor solubility in water, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the research on (E)-2-cyano-N-(1,3-thiazol-2-yl)-3-(2,4,5-trimethylphenyl)prop-2-enamide. One possible direction is to investigate the potential of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to explore the use of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to optimize the synthesis method and improve the yield of the compound.
Synthesemethoden
The synthesis of (E)-2-cyano-N-(1,3-thiazol-2-yl)-3-(2,4,5-trimethylphenyl)prop-2-enamide involves the reaction of 2-aminothiazole with 2,4,5-trimethylbenzaldehyde in the presence of acetic anhydride to obtain the intermediate product. The intermediate product is then reacted with acrylonitrile in the presence of potassium carbonate to obtain the final product. The yield of the final product is around 50%.
Eigenschaften
IUPAC Name |
(E)-2-cyano-N-(1,3-thiazol-2-yl)-3-(2,4,5-trimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-10-6-12(3)13(7-11(10)2)8-14(9-17)15(20)19-16-18-4-5-21-16/h4-8H,1-3H3,(H,18,19,20)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBUCVCPQYDRLK-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C=C(C#N)C(=O)NC2=NC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)/C=C(\C#N)/C(=O)NC2=NC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Anilino-2-oxobutyl)sulfanyl-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2624974.png)
![2-((4-fluorophenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2624975.png)
![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2624977.png)



![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2624983.png)

![(E)-3-(furan-2-yl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2624986.png)
![(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2624987.png)

![2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2624989.png)

![4-[Butyryl(phenylsulfonyl)amino]-2-chlorophenyl butyrate](/img/structure/B2624994.png)